molecular formula C18H21N3O2S B2364631 2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034332-00-6

2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2364631
CAS No.: 2034332-00-6
M. Wt: 343.45
InChI Key: KOIHKLVQFWZYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylthio group, a pyrimidin-4-yloxy group, and a piperidin-1-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.

Scientific Research Applications

2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone include:

  • 2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propanone
  • 2-(Benzylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butanone

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-18(13-24-12-15-5-2-1-3-6-15)21-10-4-7-16(11-21)23-17-8-9-19-14-20-17/h1-3,5-6,8-9,14,16H,4,7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIHKLVQFWZYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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